(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chiral bicyclic heterocycle featuring a pyrrolidine ring fused to a partially saturated pyrazine ring. Its stereochemistry at the 1-position methyl group is critical for biological activity, particularly in inhibiting aldose reductase, an enzyme implicated in diabetic complications . The compound’s synthesis often leverages asymmetric catalytic methods, such as iridium-catalyzed hydrogenation, to achieve high enantiomeric excess (ee) . Its structural rigidity and nitrogen-rich scaffold make it a versatile pharmacophore for drug discovery.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3/t7-/m1/s1 |
InChI Key |
JPXCPEMQVOKKFV-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC=CN2CCN1 |
Canonical SMILES |
CC1C2=CC=CN2CCN1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This method utilizes chiral phosphoric acid catalysts to induce enantioselectivity during cyclization.
- Procedure :
- React N-aminoethylpyrroles with methyl-substituted aldehydes in the presence of a chiral Brønsted acid catalyst (e.g., TRIP or SPINOL-derived phosphoric acids).
- The reaction proceeds via an intramolecular aza-Friedel-Crafts mechanism, forming the tetrahydropyrrolopyrazine core with high enantiomeric excess (up to 98% ee).
- Key Parameters :
| Catalyst Loading | Temperature | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 5 mol% | 25°C | Toluene | 85–92 | 94–98 |
This one-pot approach enables the introduction of the methyl group via chiral auxiliaries.
| Starting Material | Catalyst | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|
| L-Proline + Acetone | TiCl₄ | 3:1 | 61 |
| L-Proline + Cyclopentanone | TiCl₄ | 2.3:1 | 60 |
Hydrogenation of Pyrrolo[1,2-a]pyrazine Precursors
Reduction of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives with chiral catalysts introduces the methyl group and saturates the ring.
- Procedure :
- Synthesize 3,4-dihydropyrrolo[1,2-a]pyrazine via condensation of dialkylacetals of 2,5-dialkoxytetrahydrofurfurol with ethylenediamine in lower aliphatic acids (100–150°C).
- Catalytic hydrogenation using platinum oxide (PtO₂) or Raney nickel in methanol under hydrogen atmosphere (1 atm, 25°C) reduces the C=N bond.
- Chiral induction is achieved via asymmetric hydrogenation with Rh(I)-DuPHOS catalysts, yielding (R)-enantiomers.
- Conditions :
| Catalyst | Pressure | Time (h) | ee (%) |
|---|---|---|---|
| PtO₂ | 1 atm | 12 | 50–60 |
| Rh-(R)-DuPHOS | 50 psi | 24 | 92–95 |
Resolution of Racemic Mixtures
For non-enantioselective syntheses, chiral resolution techniques are employed:
Key Challenges and Optimizations
- Stereochemical Control : Asymmetric catalysis (e.g., SPINOL-phosphoric acids) outperforms resolution methods in efficiency.
- Methyl Group Introduction : Alkylation of pyrrolo[1,2-a]pyrazine precursors with methyl iodide under basic conditions (K₂CO₃, DMF) requires careful stoichiometry to avoid over-alkylation.
- Scalability : Ugi condensation and catalytic hydrogenation are preferred for industrial-scale synthesis due to fewer purification steps.
Analytical Validation
- Chiral Purity : HPLC with Chiralcel OD-H column (hexane:iPrOH = 85:15, 1.0 mL/min) confirms ≥98% ee for (R)-isomers.
- Structural Confirmation :
Applications and Derivatives
(R)-1-Methyltetrahydropyrrolopyrazine serves as a precursor for neuroactive and anticancer agents. Derivatives include:
- 5,6-Dihydropyrrolo[2,3-d]pyridazines : Synthesized via cyclization with hydrazine hydrate (EtOH, reflux).
- Kinase Inhibitors : Nitrophenyl-substituted analogs show IC₅₀ values of 12.54 μM against Panc-1 cancer cells.
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the nature of the reagents and reaction conditions.
Scientific Research Applications
®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency: Iridium catalysis remains the gold standard for enantioselective synthesis, though recent domino reactions offer atom-economical alternatives .
Bioactivity Drivers : The 1-methyl group in (R)-AS-3201 enhances hydrophobic interactions with aldose reductase’s active site, while tetrazole substituents improve metabolic stability .
Structural Flexibility : Functionalization at C8 (carboxylic acids) or C1 (spirocycles) tailors solubility and target engagement .
Biological Activity
(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 73627-18-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 136.197 g/mol
- Boiling Point : 243.4°C
- LogP : 1.481 (indicates moderate lipophilicity)
- PSA (Polar Surface Area) : 16.96 Ų
Biological Activity Overview
The biological activity of (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been investigated in various studies, focusing on its potential as a pharmacological agent.
- N-Methyl-D-Aspartate Receptor Modulation : Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine can act as positive allosteric modulators of the N-methyl-D-aspartate receptor (NMDAR), influencing synaptic transmission and neuroprotection .
- Antitumor Activity : Some studies have demonstrated that compounds structurally related to (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antiproliferative effects against various cancer cell lines .
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of tetrahydropyrrolo[1,2-a]pyrazine derivatives. The findings suggested that these compounds could enhance cognitive functions by modulating glutamate receptors .
Study 2: Anticancer Properties
In another investigation focused on cancer therapy, it was found that certain derivatives showed IC values in the low micromolar range against HeLa and HCT116 cell lines. This suggests a promising avenue for developing new anticancer drugs based on this scaffold .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds to provide context for the activity of (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:
| Compound Name | Biological Activity | IC Values |
|---|---|---|
| (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | NMDAR modulation; Antiproliferative | ~5 µM (HeLa) |
| Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one | NMDAR potentiation | ~0.36 µM (CDK2) |
| Pyrazolo[3,4-b]pyridine | Anticancer; CDK inhibition | ~0.36 µM (CDK2) |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
- Methodological Answer : Two dominant strategies are widely used:
Domino Reactions : A pseudo-three-component reaction between 2-imidazolines and terminal electron-deficient alkynes (e.g., methyl propiolate) enables the formation of pyrrolo[1,2-a]pyrazine scaffolds. This involves sequential Michael addition, [3,3]-sigmatropic rearrangement, and cyclization, yielding products in 45–90% efficiency .
Benzotriazole-Mediated Condensation : Condensation of benzotriazole derivatives with formaldehyde or glutaric dialdehyde, followed by nucleophilic substitution (e.g., Grignard reagents), provides modular access to substituted tetrahydropyrrolo[1,2-a]pyrazines .
- Key Considerations : Reaction scalability and regioselectivity depend on solvent choice (e.g., DMF for imidazoline-alkyne reactions) and temperature control during cyclization steps .
Q. How is the molecular structure of (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine characterized?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute stereochemistry and confirms the (R)-configuration at the methyl-bearing carbon .
- NMR Spectroscopy : and NMR data (e.g., δ 1.25 ppm for the methyl group in CDCl) validate ring saturation and substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., CHNO for methyl ester derivatives) .
- Data Interpretation : Cross-referencing with computational models (e.g., force field simulations) helps resolve conformational ambiguities in fused-ring systems .
Advanced Research Questions
Q. How can enantioselective synthesis of (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine be optimized?
- Methodological Answer :
- Iridium-Catalyzed Hydrogenation : Asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts using chiral Ir catalysts (e.g., [Ir(COD)Cl] with phosphine ligands) achieves up to 96% enantiomeric excess (ee). Key parameters include H pressure (50–100 bar) and solvent polarity (e.g., dichloromethane) .
- Chiral Phosphoric Acid Catalysis : Intramolecular aza-Friedel-Crafts reactions of N-aminoethylpyrroles with aldehydes yield enantiomerically enriched products (up to 92% ee) under mild conditions (room temperature, 24–48 h) .
Q. What mechanistic insights explain the stereochemical outcomes in domino reactions for pyrrolo[1,2-a]pyrazine synthesis?
- Methodological Answer :
- Stepwise Analysis :
Zwitterion Formation : Michael addition of imidazolines to alkynes generates zwitterionic intermediates, stabilized by electron-withdrawing groups (e.g., esters) .
Sigmatropic Rearrangement : A [3,3]-shift in the adduct forms a 9-membered intermediate, confirmed by isotopic labeling and DFT studies .
Cyclization : Base-mediated deprotonation triggers transannular cyclization, with steric effects dictating regioselectivity .
- Kinetic Profiling : In situ FTIR and LC-MS track intermediate lifetimes, revealing rate-limiting steps (e.g., rearrangement vs. cyclization) .
Q. How is (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine applied in enzyme inhibition studies?
- Methodological Answer :
- Aldose Reductase (AR) Inhibition : Spirosuccinimide-fused derivatives (e.g., AS-3201) inhibit AR with IC = 15 nM. Stereoelectronic effects from the (R)-methyl group enhance binding to the hydrophobic active site, validated by X-ray co-crystallography .
- Histone Deacetylase 6 (HDAC6) Selectivity : Derivatives with fused pyrazine rings show >100-fold selectivity for HDAC6 over HDAC8 (IC = 33 nM). Homology modeling identifies interactions between the methyl group and HDAC6’s channel surface .
- InhA (Mycobacterial Enoyl-ACP Reductase) Targeting : Rigidified scaffolds improve binding to isoniazid-resistant InhA mutants (K < 1 μM), assessed via fluorescence polarization assays .
Data Contradictions and Resolution
- Enantioselectivity Discrepancies : Early reports of low ee (e.g., 78% in 2010) vs. later optimizations (95–96%) highlight ligand and solvent effects. Triarylphosphine ligands (vs. BINAP) improve steric control in Ir-catalyzed systems .
- Synthetic Yield Variability : Pseudomulticomponent reactions show yield drops (e.g., 90% → 70%) in one-pot vs. stepwise protocols, attributed to intermediate instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
